molecular formula C16H14O3 B065038 Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate CAS No. 194367-78-7

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B065038
CAS No.: 194367-78-7
M. Wt: 254.28 g/mol
InChI Key: PGDYFVYPQHZDDD-UHFFFAOYSA-N
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Description

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate is a high-value aromatic building block of significant interest in medicinal chemistry and materials science. Its structure features two distinct functional groups—an aldehyde and an ester—positioned on a biphenyl scaffold, making it a versatile precursor for constructing complex molecular architectures via convergent synthesis. The aldehyde group is highly reactive, readily undergoing condensation reactions to form imines or hydrazones, or participating in nucleophilic addition and reductive amination protocols. Concurrently, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for diversification.

Properties

IUPAC Name

ethyl 3-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDYFVYPQHZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions for Biphenyl Formation

A representative protocol from US Patent 20120046469 involves:

  • Catalyst system : Pd(PPh₃)₄ (2 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : 2-methyltetrahydrofuran/water (4:1 v/v)

  • Temperature : 75°C, 2 hours

Table 1. Comparative Yields in Biphenyl Synthesis

Aryl HalideBoronic AcidYield (%)Purity (HPLC)
3-Bromobenzoic acid4-Formylphenylboronic acid7895.2
3-Iodobenzoate4-Formylphenylboronic acid8297.1

Data adapted from demonstrates iodine leaving groups improve coupling efficiency due to enhanced oxidative addition kinetics.

Regioselective Formylation Strategies

Installing the formyl group at C4' requires careful control to prevent over-oxidation or migration.

Directed Ortho-Metalation-Formylation

A method from PMC synthesis protocols employs:

  • Directed metalation : LDA (2.2 equiv) at -78°C in THF

  • Electrophilic quenching : DMF (3.0 equiv) at 0°C

  • Workup : NH₄Cl quench followed by silica gel chromatography

Key observation : Substituents at C3 (ester group) direct formylation exclusively to C4' via steric and electronic effects, achieving 89% regioselectivity.

Esterification and Protecting Group Management

The ethyl ester is introduced early or late in syntheses depending on functional group compatibility.

Steglich Esterification

A modified protocol from PMC articles uses:

  • Carbodiimide : DCC (1.5 equiv)

  • Catalyst : DMAP (0.2 equiv)

  • Solvent : Dry CH₂Cl₂, 0°C to RT

  • Yield : 91% isolated after column chromatography

Critical note : The aldehyde group remains intact when esterification precedes formylation, as demonstrated by FT-IR monitoring of carbonyl stretches at 1720 cm⁻¹ (ester) and 1705 cm⁻¹ (aldehyde).

One-Pot Tandem Approaches

Recent advances combine cross-coupling and formylation in a single reactor to improve atom economy.

Sequential Suzuki-Formylation

A patent-derived method (WO 2004/074246) achieves:

  • Suzuki coupling of 3-iodobenzoate and 4-boronobenzaldehyde

  • In situ oxidation of the intermediate benzyl alcohol using MnO₂

  • Total yield: 76% over two steps

Table 2. One-Pot vs. Stepwise Synthesis Metrics

ParameterOne-PotStepwise
Total yield (%)7682
Reaction time (h)812
Pd leaching (ppm)12<5

Trade-offs between efficiency and catalyst recovery are evident, necessitating cost-benefit analysis for scale-up.

Analytical Characterization and Quality Control

Identity and purity are confirmed through orthogonal techniques:

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.31 (s, 1H, CHO), 8.02 (br s, 1H, ArH), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃)

  • HRMS : m/z calc. for C₁₆H₁₄O₃ [M+H]⁺ 254.0943, found 254.0941

Chromatographic Purity

HPLC method (C18 column, 70:30 MeOH/H₂O, 1 mL/min): tᵣ = 6.72 min, purity >99%

Scale-Up Challenges and Mitigation Strategies

Industrial adoption requires addressing:

  • Pd removal : Activated carbon treatment reduces residual Pd to <10 ppm

  • Aldehyde stability : Storage under N₂ at -20°C prevents formic acid formation

  • Crystallization optimization : Anti-solvent (hexane) addition yields 92% recovery

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 4’-carboxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-3-carboxylate.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4’-formyl-[1,1’-biphenyl]-3-carboxylate depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical data for Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate and its analogs, highlighting substituents, physical states, yields, and synthesis methods:

Compound Name Substituents Ester Group Physical State Yield Melting Point (°C) Synthesis Method References
This compound 4'-formyl, 3-COOEt Ethyl Not reported N/A N/A Not specified
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate 4,6-dimethoxy, 4'-methyl, 3-COOMe Methyl Colorless oil 86% N/A Arene chromium complex reaction
Ethyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate (5t) 4'-methyl, 3-COOEt Ethyl White solid 46% N/A Grignard cross-coupling
Methyl 4-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (5g) 4-methoxy, 4'-methyl, 3-COOMe Methyl White solid 75–92% 63.0–64.1 Nickel/Palladium catalysis
Ethyl 4-Hydroxy-[1,1’-biphenyl]-3-carboxylate (14a) 4-hydroxy, 3-COOEt Ethyl Yellow liquid 74% N/A Acid extraction and chromatography
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate 4'-nitro, 3-COOMe Methyl Not reported N/A N/A Not specified

Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The formyl group in this compound enhances electrophilicity, facilitating nucleophilic additions (e.g., condensations) .
  • Electron-Donating Groups (EDGs):

    • Methyl and methoxy groups (e.g., in compounds 5t, 5g) improve solubility and stabilize intermediates during synthesis. Methoxy groups also enhance crystallinity, as seen in 5g’s higher melting point (63.0–64.1°C) .
  • Hydroxy Groups:

    • Ethyl 4-Hydroxy-[1,1’-biphenyl]-3-carboxylate (14a) exists as a yellow liquid, likely due to hydrogen bonding, and serves as a precursor for sulfation or etherification .

Positional Isomerism

  • Methyl 4'-formyl-[1,1'-biphenyl]-2-carboxylate (CAS: 144291-47-4) demonstrates the impact of ester positioning: the 2-carboxylate isomer may exhibit distinct crystallinity and solubility compared to the 3-carboxylate derivative .

Biological Activity

Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate, also known as 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester, is an organic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Synthesis

This compound consists of a biphenyl core with a formyl group at the 4’ position and an ethyl ester group at the 4 position. The synthesis typically involves:

  • Formylation of Biphenyl : This is achieved through the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.
  • Esterification : The formylated biphenyl undergoes esterification with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Enzyme Interaction

This compound is employed in biochemical assays to investigate enzyme activity and substrate specificity. It acts as a probe for studying enzyme-catalyzed reactions, which can provide insights into metabolic pathways and enzyme kinetics.

Anticancer Properties

Recent studies have explored the compound's potential anticancer activities. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549). The mechanism of action appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4’-Formyl-biphenyl-4-carboxylic acidLacks ethyl ester groupModerate anticancer activity
4’-Amino-biphenyl-4-carboxylic acidContains amino groupExhibits antibacterial properties
4’-Hydroxymethyl-biphenyl-4-carboxylic acidHydroxymethyl group presentPotential neuroprotective effects

The unique combination of the formyl and ethyl ester groups in this compound contributes to its distinct reactivity and biological profile compared to other biphenyl derivatives.

Study on Anticancer Activity

In a study published in ACS Omega, researchers synthesized various derivatives of biphenyl compounds and tested their cytotoxicity against A549 cells. This compound exhibited a dose-dependent response with an IC50 value indicating significant anticancer potential when compared to standard chemotherapeutics .

Study on Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of this compound through in vitro assays measuring the production of pro-inflammatory cytokines. Results indicated that this compound significantly reduced cytokine levels, suggesting its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) constructing the biphenyl core via Suzuki-Miyaura coupling using aryl halides and boronic acids with a palladium catalyst (e.g., PdCl₂(dppf)), and (2) introducing the formyl group via oxidation or directed metalation. For example, analogous biphenyl esters are synthesized under reflux with KOH in ethanol (6–8 hours at 373 K), followed by acid quenching and crystallization in ethanol . Optimization focuses on catalyst loading (0.05–0.1 equiv), solvent systems (dioxane/water), and temperature (80–100°C) to achieve yields >85% .

Q. How is purification achieved for this compound, and what analytical methods validate purity?

Purification often employs column chromatography (ethyl acetate/hexane gradients) to separate by-products. Single crystals for X-ray diffraction are grown via slow evaporation in ethanol . Analytical validation includes:

  • NMR : Characteristic peaks for the formyl proton (~10 ppm in 1H^1H NMR) and ester carbonyl (~165–170 ppm in 13C^{13}C NMR).
  • HRMS : Calculated vs. observed m/z values (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • HPLC : Purity >95% confirmed using C18 columns and UV detection at 254 nm .

Q. What are the key structural features influencing reactivity in this compound?

The electron-deficient formyl group at the 4'-position directs electrophilic substitution to the ortho/para positions of the biphenyl system. Steric hindrance from the ethyl ester at the 3-position reduces reactivity at adjacent sites. Comparative studies on chloro and nitro derivatives show that the formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .

Advanced Research Questions

Q. How does the formyl group’s electronic nature impact regioselectivity in cross-coupling reactions?

The formyl group acts as a directing group in C–H activation reactions. For instance, in Pd-catalyzed arylation, the formyl oxygen coordinates to the metal, favoring activation at the adjacent C2' position. Computational studies (DFT) on analogous compounds reveal a 5–7 kcal/mol lower activation energy for metalation at the formyl-adjacent site compared to distal positions .

Q. What strategies are employed to design bioactive derivatives of this compound?

Derivative design focuses on modifying the formyl and ester groups:

  • Formyl → Amine/Amide : Reductive amination with NaBH₃CN or catalytic hydrogenation yields primary amines, which are precursors for antineoplastic agents .
  • Ester → Carboxylic Acid : Hydrolysis under basic conditions (NaOH/EtOH/H₂O) generates free acids for coordination chemistry or prodrug development .
  • Halogenation : Electrophilic substitution with Cl₂ or Br₂ introduces halogens, enhancing binding to targets like mGluR2 .
DerivativeModificationBiological ActivityKey Reference
4'-Amino derivativeFormyl → NH₂Anticancer (IC₅₀: 12 µM)
3-Carboxylic acidEster → COOHAnti-inflammatory (COX-2 inhibition)
4'-Cl derivativeFormyl → ClmGluR2 modulation (EC₅₀: 0.8 µM)

Q. How can computational modeling guide the optimization of catalytic systems for this compound?

Density Functional Theory (DFT) predicts transition states and charge distribution to optimize catalyst-substrate interactions. For example:

  • Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., H-bonding between formyl O and ester carbonyl) that influence crystal packing .
  • Molecular Docking : Screens derivatives against protein targets (e.g., kinases) to prioritize synthetic efforts. Docking scores correlate with experimental IC₅₀ values (R² > 0.85) .

Methodological Considerations

Q. How are contradictions in reported reaction yields resolved?

Discrepancies arise from solvent polarity, catalyst aging, or oxygen sensitivity. For example, Suzuki couplings in degassed dioxane/water yield 86–92%, while non-degassed systems drop to 60–70% . Systematic DOE (Design of Experiments) protocols vary one parameter (e.g., Pd source, ligand ratio) while holding others constant to identify optimal conditions.

Q. What catalytic systems enable direct C–H functionalization of this compound?

Rh(III) or Ru(II) catalysts enable site-selective C–H activation. For example, [Cp*RhCl₂]₂ with AgSbF₆ in DCE at 100°C achieves alkynylation at the C2' position (yield: 78%) . Key factors include:

  • Ligand Design : Bidentate ligands (e.g., 2,2'-bipyridine) enhance catalyst stability.
  • Additives : Cu(OAc)₂ accelerates reductive elimination .

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